molecular formula C14H8BrF3O2 B8255442 2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde

2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B8255442
M. Wt: 345.11 g/mol
InChI Key: AYSDHGMTPXAGAW-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a bromophenoxy group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 4-(trifluoromethyl)benzaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 4-bromophenol is reacted with 4-(trifluoromethyl)benzaldehyde under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction Reactions: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Substitution Reactions: Products include various substituted phenoxy derivatives.

    Oxidation Reactions: The major product is 2-(4-Bromophenoxy)-4-(trifluoromethyl)benzoic acid.

    Reduction Reactions: The major product is 2-(4-Bromophenoxy)-4-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-4-(trifluoromethyl)benzaldehyde
  • 2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde
  • 2-(4-Methylphenoxy)-4-(trifluoromethyl)benzaldehyde

Uniqueness

2-(4-Bromophenoxy)-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs

Properties

IUPAC Name

2-(4-bromophenoxy)-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3O2/c15-11-3-5-12(6-4-11)20-13-7-10(14(16,17)18)2-1-9(13)8-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSDHGMTPXAGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)C(F)(F)F)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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